molecular formula C18H22N2O3S3 B2500980 (E)-3-(6-morpholino-6-oxohexyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one CAS No. 613224-88-7

(E)-3-(6-morpholino-6-oxohexyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one

Cat. No. B2500980
CAS RN: 613224-88-7
M. Wt: 410.57
InChI Key: DRLNFFKVXNSCFI-FYWRMAATSA-N
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Description

The compound appears to be a derivative of thiazolidin-4-one, a heterocyclic compound that has garnered interest due to its potential biological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds that share structural similarities, such as the presence of a thiazolidin-4-one core and a morpholino moiety.

Synthesis Analysis

The synthesis of related 4-thiazolidinones bearing the morpholino moiety has been described as a one-pot reaction involving 4-(2-aminoethyl)morpholine (2-morpholinoethylamine), arenealdehydes, and mercaptoacetic acid refluxing in toluene for 19 hours, yielding moderate to good results (45-97%) . This method could potentially be adapted for the synthesis of the compound by using the appropriate aldehyde and mercaptoacetic acid derivatives.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using NMR spectroscopy and mass spectrometry . Additionally, a structural and spectral analysis of a similar Mannich base compound, which includes a morpholine ring, has been reported. The crystal structure of this compound shows a methylene group bridging the molecules of 2-mercapto benzothiazole and morpholine, with specific angles and dihedral angles between the planes of the benzothiazole and morpholine . These techniques and findings could inform the molecular structure analysis of the compound .

Chemical Reactions Analysis

The papers provided do not detail specific chemical reactions involving the exact compound of interest. However, the synthesis paper implies that the thiazolidin-4-one derivatives can participate in reactions typical for such moieties, which may include nucleophilic addition or substitution reactions due to the presence of an electrophilic carbon within the thiazolidinone ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of the related thiazolidin-4-one derivatives have not been explicitly detailed in the provided papers. However, the in vivo anti-inflammatory activities and in vitro cytotoxicity against Vero cells have been evaluated for some of these compounds . These biological activities suggest that the compounds have specific physicochemical properties that allow them to interact with biological targets, such as enzymes involved in inflammation.

Relevant Case Studies

The provided papers include case studies of the biological activities of related compounds. For instance, the in vivo anti-inflammatory activities of the synthesized thiazolidin-4-ones were determined using a croton oil-induced ear edema model in mice, with some compounds showing significant activity compared to the standard drug indomethacin . Additionally, in vitro anticancer activity was screened for a series of thiazolidin-4-one analogues against various cancer cell lines, with some compounds showing potent activity . These case studies highlight the potential therapeutic applications of thiazolidin-4-one derivatives.

properties

IUPAC Name

(5E)-3-(6-morpholin-4-yl-6-oxohexyl)-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S3/c21-16(19-8-10-23-11-9-19)6-2-1-3-7-20-17(22)15(26-18(20)24)13-14-5-4-12-25-14/h4-5,12-13H,1-3,6-11H2/b15-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRLNFFKVXNSCFI-FYWRMAATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CCCCCN2C(=O)C(=CC3=CC=CS3)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C(=O)CCCCCN2C(=O)/C(=C\C3=CC=CS3)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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